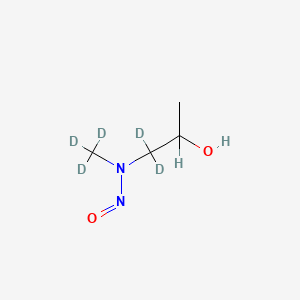![molecular formula C13H22O6 B14308118 Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate CAS No. 116242-14-9](/img/structure/B14308118.png)
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate is an organic compound with the molecular formula C13H22O6 It is a derivative of diethyl malonate, where the malonate ester is substituted with a 2-[2-(ethenyloxy)ethoxy]ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate typically involves the alkylation of diethyl malonate. The process begins with the formation of the enolate ion of diethyl malonate by treating it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 2-[2-(ethenyloxy)ethoxy]ethyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}malonic acid, while reduction can produce diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanediol.
科学的研究の応用
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s unique structure allows it to interact with specific molecular targets, making it useful in the design of targeted therapies and materials .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacks the 2-[2-(ethenyloxy)ethoxy]ethyl group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Diethyl {2-[2-(vinyloxy)ethoxy]ethyl}malonate: A closely related compound with a vinyl group instead of an ethenyloxy group.
Uniqueness
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate is unique due to the presence of the 2-[2-(ethenyloxy)ethoxy]ethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and interactions are required.
特性
CAS番号 |
116242-14-9 |
|---|---|
分子式 |
C13H22O6 |
分子量 |
274.31 g/mol |
IUPAC名 |
diethyl 2-[2-(2-ethenoxyethoxy)ethyl]propanedioate |
InChI |
InChI=1S/C13H22O6/c1-4-16-9-10-17-8-7-11(12(14)18-5-2)13(15)19-6-3/h4,11H,1,5-10H2,2-3H3 |
InChIキー |
AMVQCOULWFCZEP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCOCCOC=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


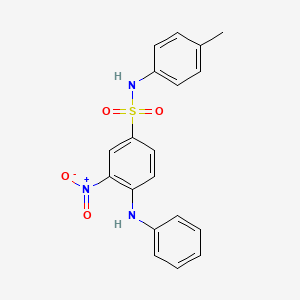
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)

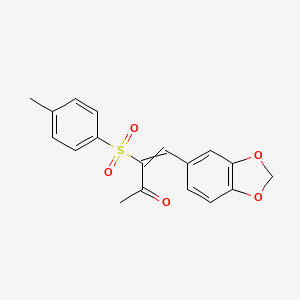
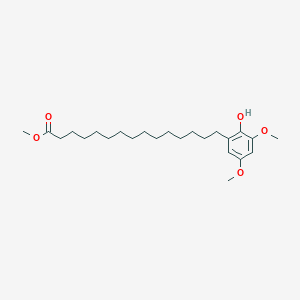
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
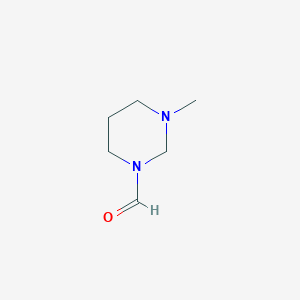
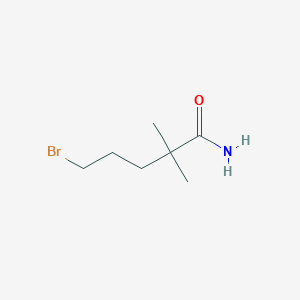
![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
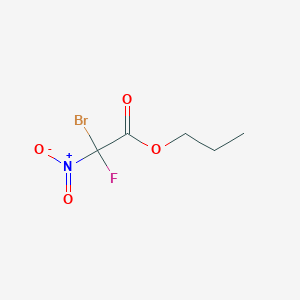
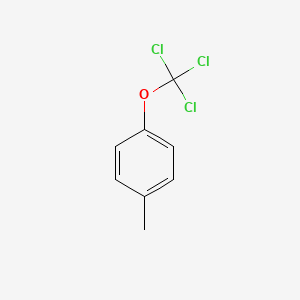
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
